6-(3-Bromophenyl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(3-Bromophenyl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring bromine and dichlorophenyl groups, may contribute to its specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-(3-bromophenyl)-1H-1,2,4-triazole-5-thiol with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-Bromophenyl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The aromatic rings can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
Chemistry
In chemistry, 6-(3-Bromophenyl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Research in this area focuses on understanding how the compound interacts with biological targets and its potential therapeutic applications.
Medicine
In medicine, derivatives of triazolothiadiazoles are investigated for their potential as drug candidates. The specific biological activities of this compound make it a subject of interest in the development of new pharmaceuticals.
Industry
Industrially, this compound may be used in the development of new materials, agrochemicals, or other applications where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism of action of 6-(3-Bromophenyl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-Bromophenyl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(3-Methylphenyl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. The presence of bromine and dichlorophenyl groups can influence its reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C15H7BrCl2N4S |
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Molecular Weight |
426.1 g/mol |
IUPAC Name |
6-(3-bromophenyl)-3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H7BrCl2N4S/c16-9-3-1-2-8(6-9)14-21-22-13(19-20-15(22)23-14)11-5-4-10(17)7-12(11)18/h1-7H |
InChI Key |
LGHPROARDYYFGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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